molecular formula C9H7ClFNO2 B13585005 4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one

4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one

Cat. No.: B13585005
M. Wt: 215.61 g/mol
InChI Key: FOJLZJSOAIIKJQ-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is known for its significant antibacterial properties. This compound features a unique structure that includes a 4-chloro-3-fluorophenyl group attached to an oxazolidin-2-one ring. Oxazolidinones have gained attention in the pharmaceutical industry due to their effectiveness against multidrug-resistant Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one typically involves the reaction of 4-chloro-3-fluoroaniline with glycidol in the presence of a base, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, involves optimized synthetic routes to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Properties

Molecular Formula

C9H7ClFNO2

Molecular Weight

215.61 g/mol

IUPAC Name

4-(4-chloro-3-fluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H7ClFNO2/c10-6-2-1-5(3-7(6)11)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

FOJLZJSOAIIKJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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